
(d-Ala2,d-leu5)-enkephalin acetate
Overview
Description
(D-Ala2,D-Leu5)-Enkephalin acetate (DADLE) is a synthetic enkephalin analog modified to resist enzymatic degradation. Its structure replaces the second and fifth amino acids of native leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) with D-alanine and D-leucine, respectively, enhancing stability and receptor binding . DADLE primarily targets δ-opioid receptors (DORs) but exhibits partial affinity for μ-opioid receptors (MORs) . It is widely used in neuroprotection studies, ischemia-reperfusion injury models, and receptor signaling research due to its prolonged activity and dual receptor engagement .
Biological Activity
(d-Ala2,d-Leu5)-enkephalin acetate, commonly referred to as DADLE, is a synthetic analog of the endogenous opioid peptide enkephalin. This compound primarily acts as a selective agonist for the delta-opioid receptor (DOR), and it has garnered attention for its diverse biological activities, particularly in neuroprotection and organ preservation. This article reviews the biological activity of DADLE, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₃₅H₅₁N₉O₈
- Molecular Weight : 725.84 g/mol
- CAS Number : 81733-79-1
DADLE exerts its biological effects primarily through the activation of delta-opioid receptors. The activation of these receptors triggers various intracellular signaling pathways, including the ERK and Akt pathways, which are crucial for cell survival and protection against apoptosis.
Key Mechanisms:
- Neuroprotection : DADLE has been shown to protect neurons from ischemic injury by inhibiting apoptosis and promoting cell survival. It enhances the expression of anti-apoptotic proteins such as Bcl-2 while reducing pro-apoptotic proteins like Bax .
- Antioxidative Effects : DADLE exhibits antioxidative properties, mitigating oxidative stress-induced damage in neuronal cells .
- Tissue Preservation : In organ preservation studies, DADLE has demonstrated the ability to prolong organ viability during ischemic conditions, making it a candidate for use in transplantation .
Biological Activities
The biological activities of DADLE are summarized in the following table:
Case Studies
-
Ischemic Injury Protection :
A study investigated the protective effects of DADLE on neuronal cells subjected to oxygen-glucose deprivation (OGD). Results indicated that DADLE significantly reduced lactic dehydrogenase release and neuronal apoptosis in a concentration-dependent manner. The protective effects were mediated through delta2 opioid receptors and involved ERK phosphorylation pathways . -
Organ Preservation :
In an experimental model involving isolated rabbit hearts subjected to ischemia, DADLE administration before reperfusion resulted in a significant reduction in infarct size from 31% to 14.6%, demonstrating its potential for cardiac protection during surgical procedures . -
Methamphetamine-Induced Damage :
Research showed that DADLE could block methamphetamine-induced dopaminergic terminal damage in the central nervous system. The compound was effective at doses of 2 and 4 mg/kg, suggesting its role in protecting dopaminergic neurons against neurotoxicity .
Scientific Research Applications
Pharmacological Profile
DADLE is known for its high affinity towards delta-opioid receptors, which are implicated in modulating pain, mood, and stress responses. The compound exhibits several pharmacological effects:
- Analgesic Effects : DADLE has been shown to provide analgesia through its action on opioid receptors. It has been utilized in various studies to assess pain relief mechanisms in animal models .
- Neuroprotective Properties : Research indicates that DADLE can protect neurons from ischemic damage by activating autophagy pathways and inhibiting apoptosis in astrocytes exposed to oxygen-glucose deprivation (OGD) conditions .
- Cardioprotective Effects : DADLE has demonstrated significant cardioprotective effects during ischemia-reperfusion injury by reducing infarct size and promoting cell survival through kinase signaling pathways .
Neuroprotection
DADLE's ability to activate delta-opioid receptors plays a crucial role in neuroprotection. Studies have shown that it:
- Induces autophagy in astrocytes, enhancing cell viability and providing cytoprotection against ischemic conditions .
- Prevents methamphetamine-induced damage to dopaminergic terminals in the brain, suggesting a protective role against substance-induced neurotoxicity .
Cardioprotection
In cardiovascular research, DADLE has been extensively studied for its protective effects against heart ischemia:
- A study demonstrated that administering DADLE before ischemia significantly reduced infarct size in rabbit hearts. The mechanism involved the phosphorylation of pro-survival kinases such as Akt and ERK, indicating a robust signaling pathway that enhances cardiac resilience during ischemic events .
- DADLE treatment at reperfusion was also shown to protect isolated hearts from damage due to ischemia by activating epidermal growth factor receptor (EGFR) signaling pathways .
Pain Management
DADLE's analgesic properties have made it a subject of interest in pain management research:
- In vivo studies have illustrated that DADLE provides effective pain relief through its action on mu and delta opioid receptors. Its efficacy was tested using formalin-induced pain models in rats .
- The compound's potential for developing tolerance to opioids suggests it may be beneficial in treating chronic pain without the adverse effects associated with traditional opioid therapies .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for administering (D-Ala²,D-Leu⁵)-enkephalin acetate in ischemia/reperfusion (I/R) injury models?
- Methodological Answer :
- In vivo : Use 5 mg/kg via intravenous (IV) or intraperitoneal (IP) injection 15 minutes before inducing ischemia. For liver I/R studies in Wistar rats, IV administration reduces serum transaminases (GPT/AST) and hepatic malondialdehyde (MDA) levels . For brain microvascular endothelial cells (BMECs), IP injection in mice prior to oxygen-glucose deprivation (OGD) mitigates mitochondrial dysfunction .
- In vitro : Apply 10–100 µM concentrations to primary neurons or SH-SY5Y cells. Post-treatment recovery (e.g., 72 hours in drug-free medium) restores transcriptional activity without cytotoxicity .
Q. How can researchers validate the specificity of (D-Ala²,D-Leu⁵)-enkephalin acetate for delta-opioid receptors (DOR) in mechanistic studies?
- Methodological Answer :
- Use selective antagonists like naltrindole (DOR antagonist) or 3β-naltrexol (MOR antagonist) to block receptor activity. Pre-incubate cells/tissues with antagonists for 30 minutes before agonist administration. For example, naltrindole (1 µM) abolishes DADLE-induced mitophagy in BMECs, confirming DOR dependence .
- Compare binding affinity with non-selective agonists (e.g., morphine for MOR) using radioligand displacement assays .
Q. What analytical methods are recommended for quantifying (D-Ala²,D-Leu⁵)-enkephalin acetate in biological samples?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Column: C18 reversed-phase (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).
- Detection: Positive ion mode with MRM transitions (e.g., m/z 570.3 → 397.2 for DADLE).
- Sensitivity: Limit of quantification (LOQ) ≤ 1 ng/mL in rat brain homogenates .
Advanced Research Questions
Q. How can contradictory findings on (D-Ala²,D-Leu⁵)-enkephalin acetate’s protective effects in hepatocytes versus endothelial cells be resolved?
- Methodological Answer :
- Cell-Specific Receptor Expression : Quantify DOR/MOR expression via qPCR or flow cytometry. Rat hepatocytes show higher DOR density, while sinusoidal endothelial cells may lack downstream signaling effectors (e.g., TRPV4) .
- Oxidative Stress Assays : Compare MDA (lipid peroxidation) and glutathione (GSH) levels post-treatment. DADLE reduces MDA in hepatocytes but not in endothelial cells, suggesting cell-type-specific antioxidant pathways .
Q. What mechanisms underlie (D-Ala²,D-Leu⁵)-enkephalin acetate’s neuroprotection beyond opioid receptor activation?
- Methodological Answer :
- TRPV4-Mediated Mitophagy : In BMECs, DADLE upregulates TRPV4 channels, increasing mitochondrial Parkin recruitment and LC3-II/Beclin-1 expression. Use TRPV4 inhibitors (e.g., HC-067047) to block this pathway .
- Transcriptomic Profiling : Perform RNA-seq to identify non-opioid targets, such as hypoxia-inducible factor 1α (HIF-1α) or autophagy-related genes (e.g., PINK1) .
Q. How does (D-Ala²,D-Leu⁵)-enkephalin acetate interact with both MOR and DOR in analgesia studies?
- Methodological Answer :
- Binding Kinetics : Use N-ethylmaleimide (NEM) to inactivate sulfhydryl-dependent receptors. DADLE shows 7–30× higher protection for DOR vs. MOR, indicating preferential binding .
- Functional Assays : Measure cAMP inhibition in HEK-MOR/DOR cells. Co-treatment with MOR antagonists (e.g., CTAP) isolates DOR-specific effects .
Q. What factors influence dose optimization for (D-Ala²,D-Leu⁵)-enkephalin acetate in different I/R models?
- Methodological Answer :
- Species Differences : Mice require 5 mg/kg IP for brain I/R, while rats need 5 mg/kg IV for liver I/R due to metabolic variability .
- Temporal Effects : Short-term exposure (15–30 minutes) activates acute signaling (e.g., ERK phosphorylation), while prolonged exposure (24–72 hours) induces sustained mitophagy .
Comparison with Similar Compounds
Comparison with Similar Opioid Receptor Agonists
Receptor Selectivity and Binding Affinity
DADLE is compared to structurally related peptides and selective agonists (Table 1):
Table 1. Receptor Selectivity and Binding Profiles
- DADLE vs. Leu-enkephalin: DADLE’s D-amino acid substitutions confer resistance to peptidases, increasing bioavailability compared to native enkephalins . While both bind δ and μ receptors, DADLE shows higher DOR specificity (Kd = 1–2 nM vs. LE’s Ki = 6.3 nM) .
- DADLE vs. DAMGO : DAMGO ([D-Ala2,N-Me-Phe4,Gly-ol5]-enkephalin) is a MOR-selective agonist with negligible DOR activity. In rat ileum studies, DAMGO’s pEC50 for MOR-mediated inhibition was 7.85 (circular muscle), compared to DADLE’s pEC50 of 7.41 (DOR-mediated) .
- DADLE vs. DPDPE : DPDPE ([D-Pen2,D-Pen5]-enkephalin) is a DOR subtype 1 (DOR-1) agonist. Antagonism studies show naltrindole (NTI) blocks DADLE less effectively than DPDPE, suggesting DADLE interacts with a distinct DOR subtype (e.g., DOR-2) or has mixed MOR/DOR activity .
Functional Efficacy in Physiological Models
Table 2. Functional Comparison in Preclinical Studies
- Neuroprotection : DADLE induces autophagy in astrocytes during oxygen-glucose deprivation, conferring neuroprotection absent in DAMGO or DPDPE .
- Sepsis Survival : DADLE (3–5 mg/kg) reduced 7-day mortality in septic rats by 25–40%, likely via anti-inflammatory DOR signaling .
Pharmacokinetic and Stability Profiles
- Enzymatic Stability: DADLE’s half-life exceeds native enkephalins due to D-amino acids, which evade peptidase cleavage .
- Drug Delivery: In buccal permeation studies, DADLE exhibited enhanced absorption when formulated with glyceryl monooleate, unlike DAMGO or DPDPE .
Research Implications and Limitations
- Dual Receptor Activity : DADLE’s partial MOR agonism complicates its use in isolated DOR studies, whereas DPDPE is more DOR-specific .
- Subtype Heterogeneity : Antagonism profiles suggest DADLE may activate DOR subtypes distinct from DPDPE, warranting further subtype-selective ligand development .
- Therapeutic Potential: DADLE’s neuroprotective and anti-septic effects highlight its clinical relevance, but its MOR activity may pose addiction risks .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Methodology
The predominant preparation method for (d-Ala2,d-leu5)-enkephalin acetate is solid-phase peptide synthesis (SPPS), employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows stepwise assembly of the peptide chain on a solid resin support, facilitating purification and manipulation.
Resin and Protecting Groups
- Resin: p-Benzyloxybenzyl alcohol resin is commonly used as the solid support.
- Protecting groups:
Coupling Procedure
- Amino acids are sequentially coupled using activated esters such as pentafluorophenyl (Pfp) esters or benzotriazole esters.
- Coupling is facilitated by additives like 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP).
- Each coupling step is monitored by ninhydrin test to confirm completeness; no recoupling is generally required.
Sequence Assembly
The peptide sequence is assembled in the order:
Tyr(0Bu) - D-Ala - Gly - Phe - D-Leu (or its precursor 4,5-didehydro-D-Leu).
Specific Synthesis Details for (d-Ala2,d-leu5)-enkephalin
Precursor Peptide Synthesis
- Precursor peptides such as [D-Ala2, 4,5-didehydro-D-Leu5] enkephalin are synthesized on resin.
- The 4,5-didehydro-D-Leu is introduced to allow subsequent tritiation or other labeling if needed.
Cleavage and Purification
- The peptide is cleaved from the resin using trifluoroacetic acid (TFA) mixtures, often with scavengers like water, dichloromethane, dioxane, and anisole to prevent side reactions.
- The cleavage yields a mixture of epimers that are separated by preparative high-performance liquid chromatography (HPLC).
Epimer Separation
- Analytical HPLC confirms separation of epimers with distinct retention times.
- Preparative HPLC is used to purify the desired epimer corresponding to (d-Ala2,d-leu5)-enkephalin.
Labeling and Isotopic Enrichment (Optional)
For receptor binding and metabolic studies, tritiated (3H) versions of DADLE are prepared:
- Catalytic hydrogenation of the 4,5-didehydro-D-Leu precursor peptide with tritium gas in the presence of palladium black introduces tritium selectively at the leucine residue.
- The labeled peptide is purified by HPLC to achieve high radiochemical purity (>99%).
- Specific activity of the labeled peptide can reach approximately 5.4 TBq/mmol, indicating incorporation of about five tritium atoms per leucine residue.
Summary Table of Preparation Steps
Step | Description | Key Reagents/Conditions | Outcome |
---|---|---|---|
Resin Attachment | Attachment of Fmoc-4,5-didehydro-DL-Leu to p-benzyloxybenzyl alcohol resin | Active ester method with HOBt, DMAP | Resin-bound precursor peptide |
Sequential Coupling | Coupling of Fmoc-Phe, Fmoc-Gly, Fmoc-D-Ala, Fmoc-Tyr(0Bu) | Pentafluorophenyl esters, HOBt, DMAP | Assembled protected pentapeptide |
Cleavage from Resin | Treatment with TFA-CH2Cl2-dioxane-anisole mixture | TFA cleavage | Crude peptide mixture |
Epimer Separation | Preparative HPLC separation of epimers | RP-18 column, water-MeCN-TFA elution | Pure (d-Ala2,d-leu5)-enkephalin |
Optional Tritiation | Catalytic hydrogenation with tritium gas and Pd black | Pd black catalyst, tritium gas | High specific activity labeled peptide |
Analytical and Purity Assessment
- HPLC Analysis: Used for monitoring peptide purity and epimer separation.
- NMR Spectroscopy: Confirms structural integrity and configuration.
- Amino Acid Analysis: Validates amino acid composition.
- Radioisotope Detection: For labeled peptides, confirms location and extent of labeling.
Research Findings and Notes
- The use of D-amino acids at positions 2 and 5 significantly enhances metabolic stability and potency.
- The solid-phase synthesis method with Fmoc chemistry is reliable and reproducible for producing high-purity DADLE.
- The selective tritiation method allows preparation of radiolabeled peptides with high specific activity, crucial for receptor binding studies.
- The described synthetic route avoids racemization and ensures the correct stereochemistry of the peptide.
- The peptide can be stored as acetate salt, which is stable and suitable for biological assays.
This comprehensive synthesis approach for this compound leverages modern peptide chemistry techniques, ensuring a high-quality product for advanced biochemical and pharmacological research.
Properties
IUPAC Name |
acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7.C2H4O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;1-2(3)4/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);1H3,(H,3,4)/t18-,22+,23+,24-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZBXSPTRALQEX-IIKZURRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746721 | |
Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94825-57-7 | |
Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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